molecular formula C13H20N2O2S B497082 N-(3,5-dimethylphenyl)piperidine-1-sulfonamide CAS No. 838893-29-1

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide

Cat. No.: B497082
CAS No.: 838893-29-1
M. Wt: 268.38g/mol
InChI Key: FKOZHNHYOJHVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This particular compound features a piperidine ring, which is a six-membered ring containing nitrogen, and a sulfonamide group attached to a 3,5-dimethylphenyl group.

Scientific Research Applications

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it interacts with biological systems . It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve detailed studies of its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties . Such research could potentially lead to the development of new pharmaceuticals or other useful compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)piperidine-1-carboxamide
  • N-(3,5-dimethylphenyl)piperidine-1-thiourea
  • N-(3,5-dimethylphenyl)piperidine-1-urea

Uniqueness

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits a higher degree of enzyme inhibition and broader spectrum of antibacterial activity. The presence of the sulfonamide group also enhances its solubility and stability under various conditions.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOZHNHYOJHVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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